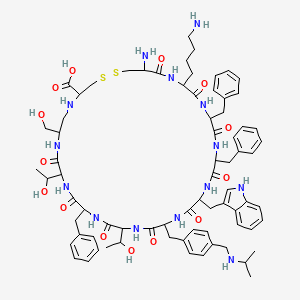
Ckffwftfts C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ckffwftfts C, also known as this compound, is a useful research compound. Its molecular formula is C74H98N14O14S2 and its molecular weight is 1471.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone Release Inhibiting Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ckffwftfts C is a lasso peptide, a class of ribosomally synthesized and posttranslationally modified peptides (RiPPs). These compounds are characterized by their unique structure, which provides them with remarkable thermal and proteolytic stability along with diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is a decapeptide with a complex molecular structure that contributes to its biological properties. The molecular formula is C92H112F3N21O26 and the molecular weight is approximately 1985.0 g/mol.
- Classification : It belongs to the category of lasso peptides, which are known for their unique knot-like structure that enhances stability and functionality in various biological contexts.
Mechanisms of Biological Activity
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antimicrobial Properties : Many lasso peptides demonstrate antimicrobial activity against a broad spectrum of bacteria and fungi. The unique structural features allow them to disrupt microbial membranes effectively.
- Enzyme Inhibition : The peptide can inhibit specific enzymes, making it a potential candidate for therapeutic applications in diseases where enzyme activity is dysregulated.
- Cell Signaling Modulation : this compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Stability Studies : Research indicates that lasso peptides like this compound maintain their structural integrity under harsh conditions, which is crucial for their application in pharmaceuticals.
- Bioactivity Assays : In vitro assays have demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
- Synergistic Effects : When combined with other antimicrobial agents, this compound shows enhanced efficacy, indicating potential for use in combination therapies.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Case Study 1: Antimicrobial Efficacy : A study conducted on the antimicrobial properties of lasso peptides revealed that this compound exhibited potent inhibitory effects against Staphylococcus aureus strains, including methicillin-resistant variants (MRSA). This suggests its potential role in treating resistant infections.
- Case Study 2: Enzyme Inhibition : Another investigation focused on the inhibition of specific proteases by this compound. The results indicated a significant reduction in enzyme activity, pointing to its utility in therapeutic contexts where protease inhibition is beneficial.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria (e.g., MRSA) | |
| Enzyme Inhibition | Significant inhibition of protease activity | |
| Stability | Maintains structure under extreme conditions |
属性
分子式 |
C74H98N14O14S2 |
|---|---|
分子量 |
1471.8 g/mol |
IUPAC 名称 |
34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102) |
InChI 键 |
LFOPEPKKBBIGHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
同义词 |
CH 275 CH-275 des-AA(1,2,5)-(Trp(8),IAmp(9))somatostatin-14 desamino acid (1,2,5)-(D-tryptophan(8), N-p-isopropyl-4-aminomethyl-1-phenylalanine(9))SRIF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















